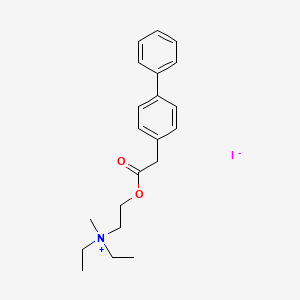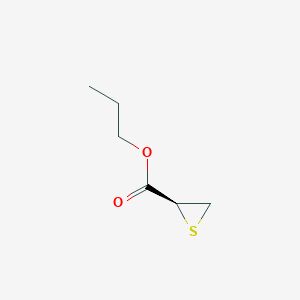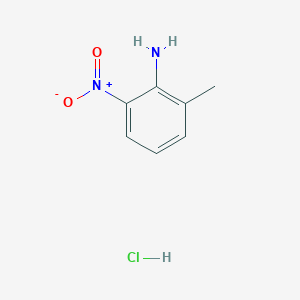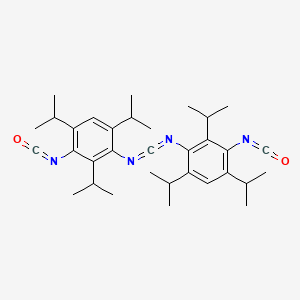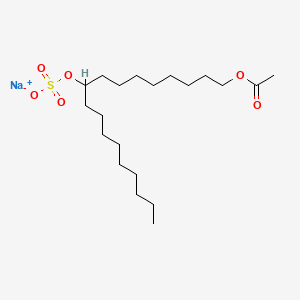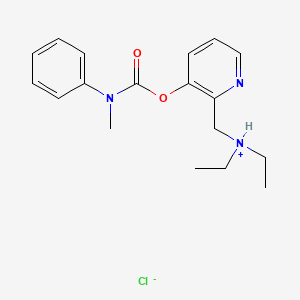
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE is a heterocyclic organic compound with the molecular formula C18H24ClN3O2 and a molecular weight of 349.855 g/mol . It is also known by several synonyms, including CID50674, Ro 2-2288, and LS-50339 . This compound is primarily used for research purposes and is known for its unique chemical structure and properties .
Métodos De Preparación
The synthesis of DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE involves several steps. One common method includes the reaction of diethylamine with 3-(methyl(phenyl)carbamoyl)oxypyridine-2-carboxylic acid, followed by the addition of methyl iodide to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE can be compared with other similar compounds, such as:
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride: This compound shares a similar structure and properties.
Carbamic acid, N-methyl-N-phenyl-, (2-(diethylamino)methyl-3-pyridyl)ester: Another closely related compound with similar chemical characteristics.
Propiedades
Número CAS |
69766-56-9 |
|---|---|
Fórmula molecular |
C18H24ClN3O2 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
diethyl-[[3-[methyl(phenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;chloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-4-21(5-2)14-16-17(12-9-13-19-16)23-18(22)20(3)15-10-7-6-8-11-15;/h6-13H,4-5,14H2,1-3H3;1H |
Clave InChI |
SQCQMVBFUDYOKU-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC1=C(C=CC=N1)OC(=O)N(C)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
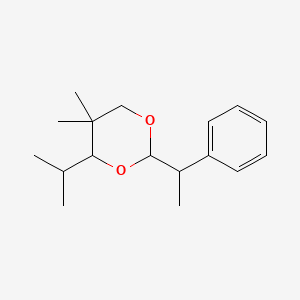
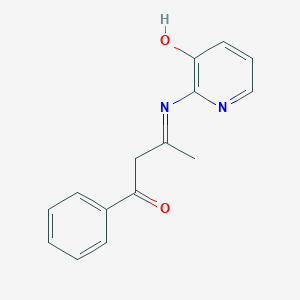
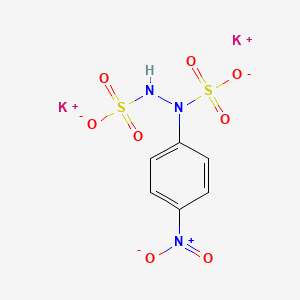
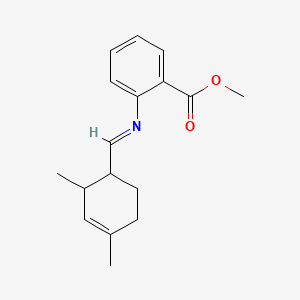
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
